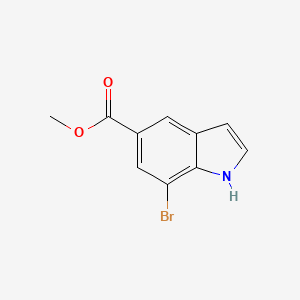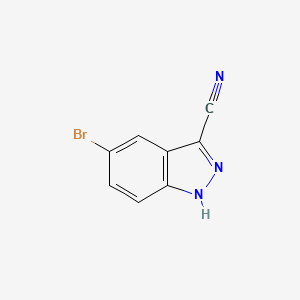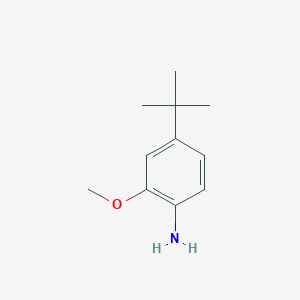
5-叔丁基-2-甲氧基苯胺
描述
5-tert-Butyl-2-methoxyaniline: is an organic compound with the molecular formula C11H17NO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the 5-position and a methoxy group at the 2-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学研究应用
5-tert-Butyl-2-methoxyaniline is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The compound is soluble, with a solubility of 0.148 mg/ml . It has a high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability, which can influence its distribution within the body .
生化分析
Biochemical Properties
5-tert-Butyl-2-methoxyaniline plays a significant role in biochemical reactions, particularly in the synthesis of anisole-containing polypyridylamine, which is a potential tetradentate ligand . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations.
Cellular Effects
The effects of 5-tert-Butyl-2-methoxyaniline on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, 5-tert-Butyl-2-methoxyaniline can modulate gene expression by interacting with transcription factors, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-tert-Butyl-2-methoxyaniline exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-tert-Butyl-2-methoxyaniline change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that 5-tert-Butyl-2-methoxyaniline can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure leads to cumulative changes in cell behavior .
Dosage Effects in Animal Models
The effects of 5-tert-Butyl-2-methoxyaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, 5-tert-Butyl-2-methoxyaniline can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
5-tert-Butyl-2-methoxyaniline is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of 5-tert-Butyl-2-methoxyaniline, leading to the formation of various metabolites. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-tert-Butyl-2-methoxyaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, 5-tert-Butyl-2-methoxyaniline may be actively transported into the endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 5-tert-Butyl-2-methoxyaniline is crucial for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 5-tert-Butyl-2-methoxyaniline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-methoxyaniline typically involves the nitration of 2-methoxyaniline followed by reduction and alkylation. One common method includes:
Nitration: 2-Methoxyaniline is nitrated using a mixture of nitric acid and sulfuric acid to form 5-nitro-2-methoxyaniline.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 5-amino-2-methoxyaniline.
Industrial Production Methods: In industrial settings, the production of 5-tert-Butyl-2-methoxyaniline may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions and equipment used can vary depending on the scale and desired purity of the product.
化学反应分析
Types of Reactions: 5-tert-Butyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and methoxy groups direct incoming substituents to the ortho and para positions relative to the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated derivatives, such as 5-tert-Butyl-2-methoxy-4-bromoaniline.
相似化合物的比较
2-Methoxyaniline: Lacks the tert-butyl group, making it less sterically hindered.
5-tert-Butylaniline: Lacks the methoxy group, affecting its electronic properties.
2,5-Dimethoxyaniline: Contains an additional methoxy group, altering its reactivity and solubility.
Uniqueness: 5-tert-Butyl-2-methoxyaniline is unique due to the combination of the tert-butyl and methoxy groups, which provide a balance of steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
属性
IUPAC Name |
4-tert-butyl-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWCHQCOINWUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624347 | |
| Record name | 4-tert-Butyl-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-88-4 | |
| Record name | 4-tert-Butyl-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


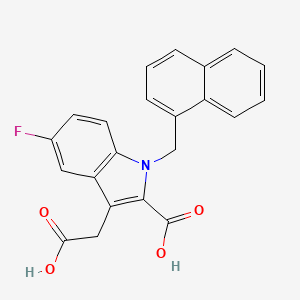
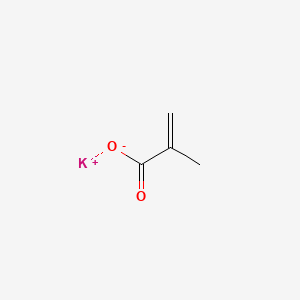
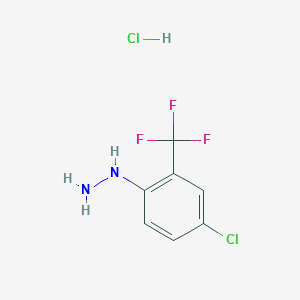
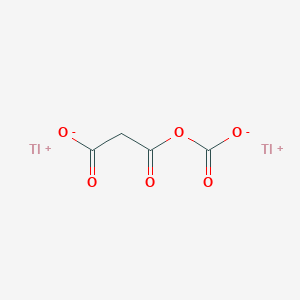
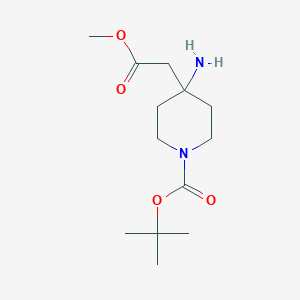
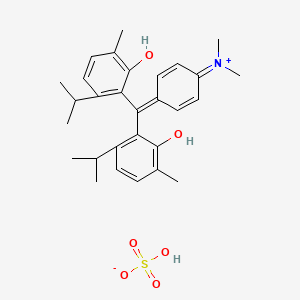
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1592925.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)
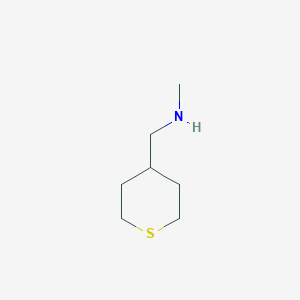
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)
